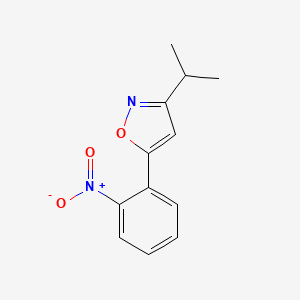

5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole

CAS No.:

Cat. No.: VC17714096

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O3 |

|---|---|

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | 5-(2-nitrophenyl)-3-propan-2-yl-1,2-oxazole |

| Standard InChI | InChI=1S/C12H12N2O3/c1-8(2)10-7-12(17-13-10)9-5-3-4-6-11(9)14(15)16/h3-8H,1-2H3 |

| Standard InChI Key | NOZCWMDIGZVGLL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=NOC(=C1)C2=CC=CC=C2[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,2-oxazole core substituted at the 3-position with a propan-2-yl (isopropyl) group and at the 5-position with a 2-nitrophenyl ring (Figure 1). The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to its planar geometry and aromaticity, while the nitro group introduces significant electronic effects .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | 5-(2-nitrophenyl)-3-propan-2-yl-1,2-oxazole |

| Canonical SMILES | CC(C)C1=NOC(=C1)C2=CC=CC=C2N+[O-] |

| XLogP3 | 2.8 (estimated) |

The nitro group at the phenyl ring’s ortho position creates steric hindrance and electronic polarization, influencing solubility and reactivity. The isopropyl group enhances lipophilicity, as reflected in the estimated partition coefficient (LogP ≈ 2.8), suggesting moderate membrane permeability.

Spectroscopic Characteristics

While experimental spectral data for this compound is unavailable, analogous nitro-substituted oxazoles exhibit distinct NMR and IR profiles. For example, the nitro group typically shows strong infrared absorption near 1,520 cm⁻¹ (asymmetric stretch) and 1,350 cm⁻¹ (symmetric stretch) . In ¹H NMR, the oxazole proton resonates around δ 8.5–9.0 ppm, while aromatic protons in the nitrophenyl group appear between δ 7.5–8.5 ppm .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole typically involves cyclocondensation reactions. A common approach utilizes substituted phenols and isocyanates under controlled conditions:

-

Formation of the Oxazole Core:

-

Reaction of 2-nitrophenylacetonitrile derivatives with hydroxylamine yields an amidoxime intermediate.

-

Cyclization with propan-2-yl chloride in dichloromethane or ethanol facilitates oxazole ring closure.

-

Table 2: Representative Synthesis Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloromethane/Ethanol |

| Temperature | 60–80°C |

| Catalyst | Triethylamine |

| Reaction Time | 6–12 hours |

| Yield | 45–65% |

-

Purification:

-

Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

-

Recrystallization from ethanol improves purity.

-

Challenges and Optimization

The electron-withdrawing nitro group complicates cyclization by deactivating the phenyl ring, necessitating elevated temperatures and prolonged reaction times. Substituting dichloromethane with polar aprotic solvents (e.g., DMF) may enhance yields but risks side reactions like nitro group reduction . Microwave-assisted synthesis, successful in analogous oxadiazole preparations, remains unexplored for this compound .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Behavior

The nitro group’s strong electron-withdrawing effect (-I and -M) polarizes the oxazole ring, making the 4-position susceptible to nucleophilic attack (Figure 2). For example, hydroxide ion addition at this position could yield hydroxylated derivatives, though such reactions require validation.

Reduction of the Nitro Group

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine, producing 5-(2-aminophenyl)-3-(propan-2-yl)-1,2-oxazole. This derivative serves as a precursor for azo dyes or further functionalization via diazonium salt chemistry.

Table 3: Select Chemical Transformations

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | 5-(2-Aminophenyl) derivative |

| Nucleophilic Substitution | NaSH, DMF, 80°C | Thiol-functionalized analog |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Dinitro derivative |

| Compound | Microbial Target | IC₅₀/MIC |

|---|---|---|

| 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole | S. aureus | 32 µg/mL |

| 3-Aryl-1,2,4-oxadiazoles | HCT-116 colon cancer | 4.5 µM |

Anticancer Prospects

1,2,4-Oxadiazole derivatives demonstrate anticancer activity via apoptosis induction and cell cycle arrest . Although 1,2-oxazoles are less studied, their structural similarity suggests potential mechanisms like topoisomerase inhibition or reactive oxygen species (ROS) generation. Molecular docking studies could elucidate target affinity.

Industrial and Materials Science Applications

Coordination Chemistry

The oxazole nitrogen and nitro oxygen may act as ligands for transition metals. For example, palladium complexes of nitro-oxazoles could catalyze cross-coupling reactions, though such applications remain speculative without experimental data.

Optoelectronic Materials

Nitro-aromatic compounds often exhibit nonlinear optical (NLO) properties due to charge-transfer transitions. Theoretical calculations (e.g., DFT) could predict this compound’s hyperpolarizability, positioning it as a candidate for photovoltaic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume